molecular formula C13H12O5 B5550572 Acetic acid, [(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]-, methyl ester CAS No. 89316-64-3

Acetic acid, [(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]-, methyl ester

Cat. No.: B5550572
CAS No.: 89316-64-3
M. Wt: 248.23 g/mol
InChI Key: YTGRPSJZLPPIGC-UHFFFAOYSA-N
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Description

Acetic acid, [(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]-, methyl ester is a chemical compound with the molecular formula C12H10O5. It is also known by other names such as 2-(4-Methyl-2-oxochromen-7-yl)oxyacetic acid and 7-Carboxymethoxy-4-methylchromen-2-one . This compound is part of the coumarin family, which is known for its diverse biological activities and applications in various fields.

Scientific Research Applications

Acetic acid, [(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]-, methyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, fragrances, and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, [(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]-, methyl ester typically involves the reaction of 4-methylumbelliferone with acetic anhydride in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, [(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of acetic acid, [(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]-, methyl ester involves its interaction with various molecular targets. It can inhibit certain enzymes, thereby affecting metabolic pathways. The compound’s structure allows it to bind to specific receptors, leading to biological effects such as anti-inflammatory or antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, acetic acid, [(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]-, methyl ester is unique due to its specific ester group, which influences its reactivity and biological activity. Its methyl ester group makes it more lipophilic, enhancing its ability to interact with lipid membranes and enzymes .

Properties

IUPAC Name

methyl 2-(4-methyl-2-oxochromen-7-yl)oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O5/c1-8-5-12(14)18-11-6-9(3-4-10(8)11)17-7-13(15)16-2/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGRPSJZLPPIGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352513
Record name Acetic acid, [(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89316-64-3
Record name Acetic acid, [(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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